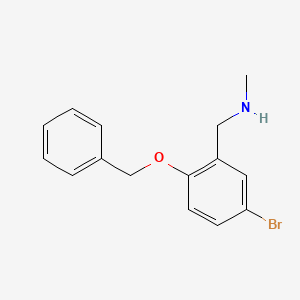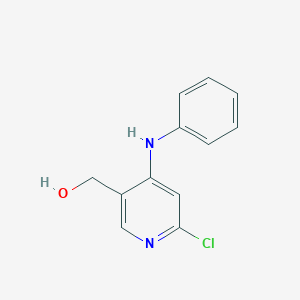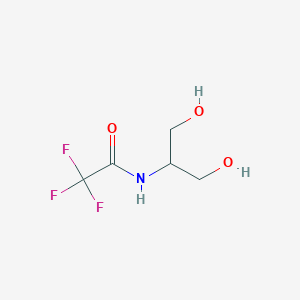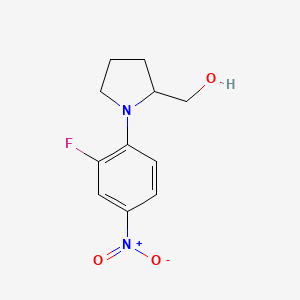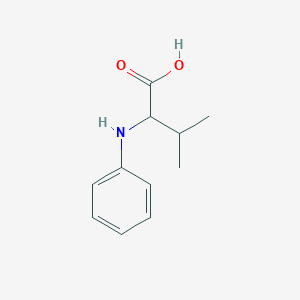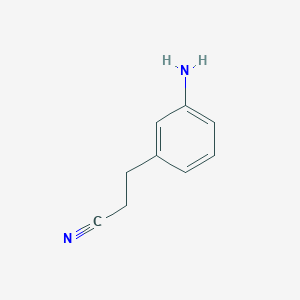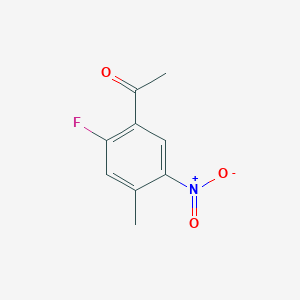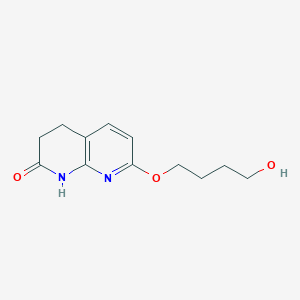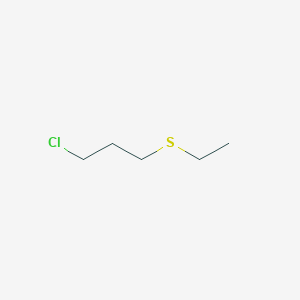
Propane, 1-chloro-3-(ethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1-chloro-3-(ethylthio)- is an organic compound with the molecular formula C5H11ClS. It is a chlorinated alkane with a sulfanyl group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propane, 1-chloro-3-(ethylthio)- can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the substitution of the chlorine atom with the ethylsulfanyl group .
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-(ethylsulfanyl)propane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Propane, 1-chloro-3-(ethylthio)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane by removing the chlorine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: 3-(Ethylsulfanyl)propanol.
Oxidation: 1-Chloro-3-(ethylsulfinyl)propane or 1-Chloro-3-(ethylsulfonyl)propane.
Reduction: Propane.
Applications De Recherche Scientifique
Propane, 1-chloro-3-(ethylthio)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-3-(ethylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The ethylsulfanyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used .
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-(methylsulfanyl)propane
- 1-Chloro-3-(propylsulfanyl)propane
- 1-Bromo-3-(ethylsulfanyl)propane
Comparison: Propane, 1-chloro-3-(ethylthio)- is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs. For instance, the length of the alkyl chain in the sulfanyl group can influence the compound’s reactivity and solubility. Additionally, the presence of chlorine versus bromine affects the compound’s reactivity in substitution reactions .
Propriétés
Numéro CAS |
4911-66-4 |
|---|---|
Formule moléculaire |
C5H11ClS |
Poids moléculaire |
138.66 g/mol |
Nom IUPAC |
1-chloro-3-ethylsulfanylpropane |
InChI |
InChI=1S/C5H11ClS/c1-2-7-5-3-4-6/h2-5H2,1H3 |
Clé InChI |
XOTPAYJAGMCAEY-UHFFFAOYSA-N |
SMILES canonique |
CCSCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8705636.png)
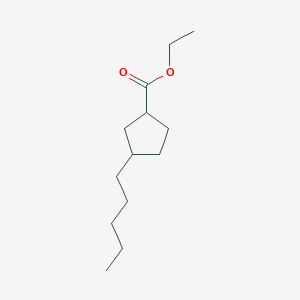
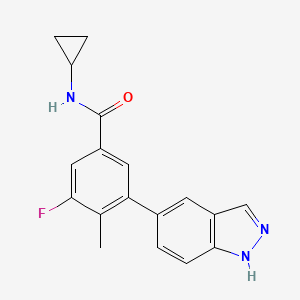
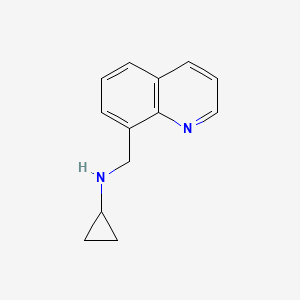
![1-[6-(1H-Imidazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B8705651.png)
